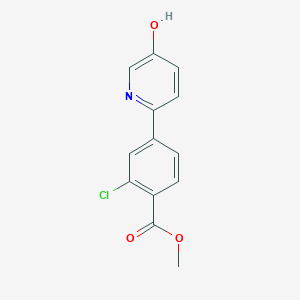
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid (4-MTPN) is an organic compound that has been studied extensively as a useful building block for synthetic organic chemistry, and has been used as a reagent in various lab experiments. 4-MTPN is a white, crystalline solid with a melting point of 101-103 °C and a boiling point of 213-215 °C. It is soluble in water, ethanol, and other organic solvents. 4-MTPN is commonly available in 95% purity.
Wirkmechanismus
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% acts as a substrate for enzymes, allowing the enzyme to catalyze a reaction. It can also act as a ligand, binding to a metal ion to form a coordination complex. This complex can then be used in a variety of reactions.
Biochemical and Physiological Effects
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could result in increased levels of acetylcholine, which could potentially lead to increased cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has numerous advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, it is stable and can be stored for long periods of time. The main limitation is that it is not very soluble in water, so it may not be suitable for use in aqueous solutions.
Zukünftige Richtungen
Given its potential biochemical and physiological effects, 4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% could be further studied for its potential therapeutic applications. It could also be studied for its potential use in the synthesis of other compounds, as well as its potential use as a catalyst or ligand in coordination chemistry. Additionally, further research could be done to explore its potential use as an inhibitor of other enzymes, and its potential use as a fluorescent indicator.
Synthesemethoden
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde and nicotinic anhydride. This reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base such as sodium hydroxide or potassium hydroxide. The reaction is heated to approximately 70°C and the product is collected after cooling.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, a catalyst for reactions, and a ligand for coordination chemistry. It has also been used as an inhibitor of enzyme activity, as a fluorescent indicator, and in the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(6-11(12)14(15,16)17)9-4-5-18-7-10(9)13(19)20/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFBCVCBRDEHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692780 |
Source


|
| Record name | 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
1261914-68-4 |
Source


|
| Record name | 4-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)











